4-Chlorobenzamidine hydroiodide
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Overview
Description
4-Chlorobenzamidine hydroiodide is an organic compound with the molecular formula C7H8ClIN2 and a molecular weight of 282.51 g/mol . It appears as a white to yellow crystalline powder and is known for its strong polarity due to the presence of the chlorobenzamidine group and iodide ion . This compound is light-sensitive and hygroscopic, meaning it absorbs moisture from the air .
Preparation Methods
4-Chlorobenzamidine hydroiodide can be synthesized through the reaction of 4-chlorobenzonitrile with ammonium iodide in the presence of methanol . The reaction typically involves the following steps:
- Dissolve 4-chlorobenzonitrile in methanol.
- Add ammonium iodide to the solution.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold methanol and dry it under vacuum to obtain this compound.
Chemical Reactions Analysis
4-Chlorobenzamidine hydroiodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorobenzamidine group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Complex Formation: It can form complexes with metal ions, which can be useful in various catalytic processes.
Common reagents used in these reactions include methanol, ammonium iodide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chlorobenzamidine hydroiodide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chlorobenzamidine hydroiodide involves its interaction with specific molecular targets, such as serine proteases . It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity. This inhibition can be useful in studying the role of these enzymes in various biological processes and in developing therapeutic agents.
Comparison with Similar Compounds
4-Chlorobenzamidine hydroiodide can be compared with other similar compounds, such as:
Benzamidine hydrochloride: Similar in structure but lacks the chlorine and iodide groups, making it less polar.
4-Chlorobenzamidine hydrochloride: Similar but with a different counterion (chloride instead of iodide), which can affect its solubility and reactivity.
Diphenyleneiodonium chloride: Another compound with an iodide group but with a different core structure, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of the chlorobenzamidine group and iodide ion, which imparts distinct chemical and physical properties useful in various research and industrial applications.
Properties
IUPAC Name |
4-chlorobenzenecarboximidamide;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2.HI/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEVGWRZEYGNJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)Cl.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370173 |
Source
|
Record name | 4-Chlorobenzamidine hydroiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115297-57-9 |
Source
|
Record name | 4-Chlorobenzamidine hydroiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorobenzamidine hydroiodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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